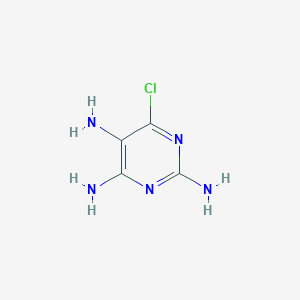

6-Chloropyrimidine-2,4,5-triamine

概要

説明

6-Chloropyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C4H6ClN5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrimidine-2,4,5-triamine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 2,4,6-trichloropyrimidine with ammonia or amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

6-Chloropyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include ammonia, primary amines, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring. These derivatives often exhibit unique biological activities and are used in various applications .

科学的研究の応用

6-Chloropyrimidine-2,4,5-triamine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Research: The compound is studied for its interactions with biological molecules and its potential as an enzyme inhibitor.

Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

作用機序

The mechanism of action of 6-Chloropyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

類似化合物との比較

Similar Compounds

2,4,6-Trichloropyrimidine: A precursor in the synthesis of 6-Chloropyrimidine-2,4,5-triamine.

2,4-Diaminopyrimidine: Another pyrimidine derivative with similar chemical properties.

6-Chloropyrimidine-4-amine: A compound with a similar structure but different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .

生物活性

Introduction

6-Chloropyrimidine-2,4,5-triamine, also known as 2,4,5-triamino-6-chloropyrimidine, is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, along with detailed research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 161.593 g/mol |

| Density | 2.0 ± 0.1 g/cm³ |

| Boiling Point | 343.3 ± 52.0 °C |

| CAS Number | 1194-78-1 |

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. For instance:

- Anti-inflammatory Activity : The compound can inhibit enzymes responsible for inflammatory responses, potentially reducing conditions like arthritis and other inflammatory disorders.

- Antimicrobial Properties : It has shown activity against several bacterial strains, indicating potential use in treating infections.

Case Study: Inhibition of Tyrosinase Activity

A significant study evaluated the inhibitory effects of pyrimidine derivatives on mushroom tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production:

- Experimental Setup : Compounds were synthesized and tested for their ability to inhibit tyrosinase using L-DOPA as a substrate.

- Results : The study reported inhibition percentages ranging from 23.72% to 55.08% at a concentration of 30 µM. Notably, the IC values for some derivatives were comparable to that of kojic acid (a known tyrosinase inhibitor), demonstrating the compound's potential in cosmetic applications .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens:

- Bacterial Strains Tested : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Specific MIC values have been determined for different bacterial strains, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Lacks one amino group | Moderate antimicrobial activity |

| 2,4,6-Triamino-5-nitrosopyrimidine | Contains a nitroso group | Exhibits different enzyme inhibition |

| 2,4,6-Trichloropyrimidine | Contains three chlorine atoms | More reactive but less biologically active |

Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance its biological activity:

- Synthesis and Characterization : Various derivatives have been synthesized using different substituents to improve solubility and bioactivity.

- Biological Evaluation : These derivatives were evaluated for their antimicrobial and anti-inflammatory properties using in vitro assays.

特性

IUPAC Name |

6-chloropyrimidine-2,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCHNFZLERXZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333331 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-78-1 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。